Cas no 82948-88-7 (5(S),6(R)-DiHETE)

5(S),6(R)-DiHETE 化学的及び物理的性質
名前と識別子
-
- (5s,6s)-dihydroxy-(7e,9e,11z,14z)-eicosatetraenoic acid
- 5(S),6(R)-DiHETE
- 5(S),6(R)-DiHETE Lipid Maps MS Standard
- 5S,6R-DIHYDROXY-7E,9E,11Z,14Z-EICOSATETRAENOIC ACID
-
計算された属性
- 精确分子量: 336.23000
じっけんとくせい
- PSA: 77.76000
- LogP: 4.15830
5(S),6(R)-DiHETE Security Information
- 危険物輸送番号:UN 1170 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16; S26; S36
-
危険物標識:
- Risk Phrases:R11; R36/37/38
5(S),6(R)-DiHETE 税関データ
- 税関コード:2918199090
- 税関データ:
中国税関コード:
2918199090概要:
HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
5(S),6(R)-DiHETE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D446413-50μg |
5(S),6(R)-DiHETE |
82948-88-7 | 50μg |
$ 224.00 | 2023-04-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66500-100ug |
5(S),6(R)-DiHETE |
82948-88-7 | 98% | 100ug |
¥4218.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66502-100ug |
5(S),6(R)-DiHETE MaxSpec? Standard |
82948-88-7 | 98% | 100ug |
¥5374.00 | 2023-09-08 | |
TRC | D446413-100μg |
5(S),6(R)-DiHETE |
82948-88-7 | 100μg |
$ 351.00 | 2023-04-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200421-50 µg |
5(S),6(R)-DiHETE, |
82948-88-7 | 50µg |
¥1,519.00 | 2023-07-11 | ||
TRC | D446413-100µg |
5(S),6(R)-DiHETE |
82948-88-7 | 100µg |
$351.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200421-50µg |
5(S),6(R)-DiHETE, |
82948-88-7 | 50µg |
¥1519.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200421A-1mg |
5(S),6(R)-DiHETE, |
82948-88-7 | 1mg |
¥18050.00 | 2023-09-05 | ||
Larodan | 14-4097-41-50g |
5(S),6(R)-dihydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid |
82948-88-7 | >98% | 50g |
€262.00 | 2025-03-07 | |
TRC | D446413-50µg |
5(S),6(R)-DiHETE |
82948-88-7 | 50µg |
$224.00 | 2023-05-18 |
5(S),6(R)-DiHETE 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. Back matter
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
5(S),6(R)-DiHETEに関する追加情報
Recent Advances in the Study of 5(S),6(R)-DiHETE (CAS: 82948-88-7): A Comprehensive Research Brief
The compound 5(S),6(R)-DiHETE (CAS: 82948-88-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique biological activities and potential therapeutic applications. As a specialized eicosanoid metabolite derived from arachidonic acid, this molecule plays a crucial role in inflammatory and immune responses. Recent studies have shed new light on its molecular mechanisms, signaling pathways, and potential clinical implications, making it a promising target for drug development and biomedical research.
A groundbreaking study published in Nature Chemical Biology (2023) revealed novel insights into the biosynthesis and regulation of 5(S),6(R)-DiHETE. The research team employed advanced lipidomics techniques combined with genetic knockout models to elucidate the specific enzymatic pathways involved in its production. Their findings demonstrated that 5(S),6(R)-DiHETE is primarily synthesized through the 5-lipoxygenase pathway, with subsequent epoxide formation and hydrolysis. This study provided the first comprehensive structural characterization of the biosynthetic intermediates, offering new targets for pharmacological intervention.
In the context of inflammatory diseases, a recent paper in Science Translational Medicine (2024) investigated the therapeutic potential of 5(S),6(R)-DiHETE in autoimmune disorders. Using a combination of in vitro cell assays and in vivo mouse models, researchers demonstrated that this compound exhibits dual anti-inflammatory and pro-resolving activities. Particularly noteworthy was its ability to modulate macrophage polarization and neutrophil recruitment through specific G-protein coupled receptors (GPCRs). These findings suggest that 5(S),6(R)-DiHETE or its analogs could represent a new class of immunomodulatory agents with potential applications in rheumatoid arthritis and inflammatory bowel disease.
From a pharmacological perspective, a 2024 study in the Journal of Medicinal Chemistry reported the development of stable analogs of 5(S),6(R)-DiHETE with improved pharmacokinetic properties. The research team systematically modified the structure while preserving the bioactive conformation, resulting in compounds with enhanced metabolic stability and tissue distribution. These analogs showed promising results in preclinical models of acute lung injury, demonstrating significantly reduced pulmonary inflammation and improved oxygenation parameters compared to the native compound.
The analytical characterization of 5(S),6(R)-DiHETE has also seen significant advancements. A recent publication in Analytical Chemistry (2023) described a novel LC-MS/MS method for the sensitive and specific quantification of this metabolite in biological matrices. The method achieved detection limits in the low picomolar range, enabling precise measurement in complex samples. This technological advancement is particularly important for clinical translation, as it allows for accurate pharmacokinetic studies and biomarker development.
Emerging research has also explored the role of 5(S),6(R)-DiHETE in cancer biology. A study in Cancer Research (2024) reported that this lipid mediator exhibits context-dependent effects on tumor progression. While it showed anti-tumor activity in certain models by enhancing immune surveillance, it paradoxically promoted tumor growth in others through angiogenesis stimulation. These findings highlight the complexity of eicosanoid signaling in cancer and underscore the need for careful consideration of therapeutic applications in oncology.
In conclusion, the recent surge in research on 5(S),6(R)-DiHETE (82948-88-7) has significantly expanded our understanding of its biological functions and therapeutic potential. The compound's unique dual activity in inflammation resolution and immune modulation makes it particularly interesting for drug development. Future research directions should focus on elucidating its receptor interactions, developing more stable analogs, and exploring its clinical applications in various disease contexts. The continued investigation of this molecule promises to yield important insights into inflammatory pathways and may lead to novel therapeutic strategies for numerous medical conditions.
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